3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride is a heterocyclic compound that belongs to the class of pyrazolo-pyridines. This compound is characterized by its unique structural features, which include a fused pyrazole and pyridine ring system. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the base compound, enhancing its solubility in aqueous environments.
This compound is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. It is synthesized primarily for research purposes and potential applications in medicinal chemistry. Its chemical structure can be denoted by the IUPAC name: 3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride with a CAS number of 87628-50-0 .
The synthesis of 3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride typically involves cyclization reactions starting from appropriate precursors. A common method includes:
Industrial production may adapt these methods for large-scale synthesis by optimizing reaction conditions such as temperature and pressure while ensuring high yields through purification processes like crystallization .
The molecular structure of 3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride can be represented as follows:
The compound features a fused bicyclic system where the pyrazole ring is connected to a pyridine ring at specific positions. The phenyl group at position 3 adds to its structural complexity and potential reactivity.
3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride can participate in various chemical reactions:
The major products formed depend on the specific reagents and conditions used during these reactions.
The mechanism of action for 3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride involves its interaction with biological targets such as enzymes or receptors. It may modulate their activity through binding interactions that affect biochemical pathways relevant to therapeutic effects in various diseases .
The physical properties of 3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride include:
Chemical properties include stability under standard laboratory conditions but may vary based on pH and temperature during reactions.
3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride has several applications in scientific research:
This compound represents a significant area of interest due to its diverse applications and potential benefits in drug development and material science.
Pyrazolo[4,3-c]pyridines represent a distinctive class of bicyclic heterocyclic compounds characterized by the fusion of pyrazole and pyridine rings at specific bond positions. The [4,3-c] fusion pattern creates a molecular architecture where the pyrazole nitrogen atoms are strategically positioned at N1 and N2 relative to the fusion bond, enabling unique electronic and steric properties. Unlike their [3,4-b]-fused counterparts, pyrazolo[4,3-c]pyridines exhibit reduced aromaticity in the partially saturated derivatives like 3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine, where the pyridine ring exists in a tetrahydropyridine conformation [2] [9]. This saturation profoundly impacts both the tautomeric behavior and protonation states of the scaffold. The dihydrochloride salt form of 3-phenyl derivatives incorporates two hydrochloric acid molecules, protonating the pyridine nitrogen (N7) and the basic pyrazole nitrogen (N2), enhancing water solubility while maintaining the core's planarity for target engagement [1] [9]. Computational studies indicate that the 1H-tautomeric form (proton at N1) is thermodynamically favored by ~9 kcal/mol over the 2H-form in unsaturated analogues, though saturation modulates this preference due to disrupted aromaticity [7]. This structural flexibility allows the scaffold to adopt conformations suitable for binding diverse enzymatic pockets, particularly in neurological targets [2].
Table 1: Comparative Structural Features of Pyrazolopyridine Isomers
Fusion Type | Aromatic Character | Common Tautomers | Representative Saturation States |
---|---|---|---|
[4,3-c] | Limited (saturated) | 1H, 4H-tautomers | 1H,4H,5H,6H,7H (Perhydro) |
[3,4-b] | Fully aromatic | 1H dominant | Non-hydrogenated |
[1,5-a] | Fully aromatic | No significant tautomers | Non-hydrogenated |
The partially saturated pyrazolo[4,3-c]pyridine core has emerged as a privileged scaffold in CNS and oncology therapeutics due to its balanced pharmacokinetic properties and target versatility. Unlike planar aromatic congeners (e.g., pyrazolo[3,4-b]pyridines), the saturated ring system in derivatives like the 3-phenyl variant reduces metabolic clearance while enhancing blood-brain barrier permeability—critical for Alzheimer’s therapeutics [2] [5]. This derivative’s molecular framework serves as a rigid bioisostere for natural purines, enabling potent kinase inhibition. For instance, optimized pyrazolo[4,3-c]pyridines demonstrate dual DYRK1A-CLK1 inhibition (IC₅₀ < 100 nM), disrupting abnormal tau phosphorylation pathways implicated in Alzheimer’s pathology [2]. Comparatively, pyrazolo[3,4-b]pyridine-based drugs like Vericiguat (cardioprotective) and Asciminib (anticancer) leverage full aromaticity for protein surface interactions, whereas the 3-phenyl-[4,3-c] variant exploits conformational constraint for deeper active-site penetration [7] [10]. Structure-activity relationship (SAR) analyses reveal that C3-aryl substitution (e.g., phenyl) significantly enhances target affinity over alkyl substituents, attributed to π-stacking with hydrophobic enzyme subpockets [2] [3]. Clinically advanced pyrazolo[4,3-c]pyridine derivatives exhibit superior selectivity profiles against off-target kinases (e.g., CDK2, GSK-3β) compared to first-generation inhibitors, underscoring their therapeutic potential [2] [8].
Table 2: Biological Activity Profiles of Key Pyrazolopyridine Derivatives
Scaffold Type | Representative Target | IC₅₀/EC₅₀ (nM) | Therapeutic Application |
---|---|---|---|
3-Phenyl-[4,3-c] (saturated) | DYRK1A | 15–85* | Alzheimer’s disease |
CLK1 | 22–90* | ||
Pyrazolo[3,4-b]pyridine | sGC (Vericiguat) | 60–180 | Heart failure |
Pyrazolo[3,4-d]pyrimidine | CDK2 (Dinaciclib) | <5 | Cancer |
[1,2,4]Triazolo[1,5-c]pyrimidine | CDK2 | 57–119** | Cancer |
Strategic substituent placement on the pyrazolo[4,3-c]pyridine nucleus enables precise bioactivity fine-tuning, with the C3 position proving particularly sensitive to steric and electronic modifications. Introduction of a phenyl group at C3 (as in 3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine) creates a hydrophobic pharmacophore element essential for π-π stacking within kinase ATP-binding pockets. This modification enhances DYRK1A binding affinity by ~3-fold compared to unsubstituted analogues, while ortho-fluorination further improves metabolic stability without compromising potency [2] [3]. The N1 nitrogen offers a critical vector for solubility-enhancing modifications; acylation with benzoyl groups (e.g., phenyl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone) boosts cell permeability, though excessive bulk diminishes target engagement [3] [10]. Converting the tertiary amine to a dihydrochloride salt markedly enhances aqueous solubility (>50-fold versus freebase), facilitating in vivo administration while maintaining the scaffold’s conformational integrity [1] [9]. Recent studies demonstrate that C5/C6 substituents influence selectivity across kinase isoforms: ethyl ester moieties at C5 favor CLK1 inhibition (Kᵢ = 42 nM), whereas carboxamide groups shift preference toward DYRK1A (Kᵢ = 18 nM) [2]. Additionally, sulfonamide-functionalized derivatives at N1 exhibit potent carbonic anhydrase inhibition (Kᵢ = 4.3–8.7 nM against hCA I/II), underscoring the scaffold’s adaptability to diverse target classes [10]. Molecular modeling confirms that C3-aryl rotation modulates H-bond donor/acceptor distance relationships, enabling optimal alignment with catalytic residues in specific enzymes.
Table 3: Substituent Effects on Biological Activity of Pyrazolo[4,3-c]pyridine Derivatives
Position | Substituent | Biological Target | Impact on Activity |
---|---|---|---|
C3 | Phenyl | DYRK1A/CLK1 | ↑↑ Potency (IC₅₀ <100 nM) |
4-F-Phenyl | DYRK1A | ↑ Metabolic stability | |
Methyl | DYRK1A | ↓↓ Potency (IC₅₀ >500 nM) | |
N1 | H | CA IX/XII | Moderate inhibition |
Sulfonamide | hCA I/II | ↑↑↑ Potency (Kᵢ <10 nM) | |
Benzoyl | Kinases | ↑ Cell permeability | |
Salt Form | Dihydrochloride | Solubility | ↑↑ Aqueous solubility |
Abbreviations: ↑ = Increased effect; ↓ = Decreased effect
The 3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride exemplifies rational scaffold optimization, integrating C3 pharmacophore enhancement with salt-mediated solubilization to achieve targeted pharmacology. Its synthetic versatility—amenable to Pd-catalyzed C3 arylation and reductive amination at N7—supports rapid SAR exploration [3] [7]. Future developments will likely exploit chiral saturation centers for stereoselective target engagement, expanding this scaffold’s utility in precision medicine.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9